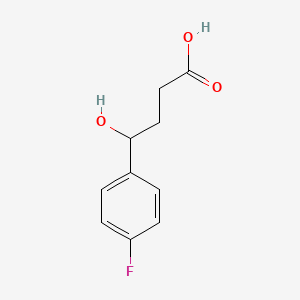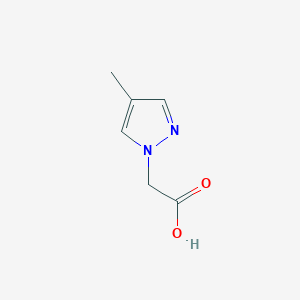
6-Nitrochroman-4-one
Vue d'ensemble
Description
6-Nitrochroman-4-one is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . It is a light yellow powder crystal with a special natural aroma . This compound is stable and poorly soluble in water but readily soluble in organic solvents such as ethanol and dimethylformamide . It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
6-Nitrochroman-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: This compound has potential pharmaceutical activity and antioxidant properties.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: This compound can be used as a catalyst for redox reactions.
Méthodes De Préparation
6-Nitrochroman-4-one can be synthesized through the nitration of chroman-4-one using a mixture of nitric acid and sulfuric acid . The chroman-4-one is first dissolved in concentrated sulfuric acid, to which nitric acid is then slowly added. The reaction mixture is subsequently cooled and diluted to give this compound . This method is commonly used in laboratory settings for the preparation of this compound.
Analyse Des Réactions Chimiques
6-Nitrochroman-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 6-Nitrochroman-4-one involves its interaction with molecular targets and pathways in biological systems. It acts as an antioxidant and can inhibit specific enzymes involved in oxidative stress . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities.
Comparaison Avec Des Composés Similaires
6-Nitrochroman-4-one is part of the chroman-4-one family, which includes various derivatives with different functional groups. Similar compounds include:
4-Chromanone: The parent compound with a similar structure but without the nitro group.
Flavanones: Compounds with a similar core structure but different functional groups.
Isoflavones: Compounds with a similar core structure but different substitution patterns.
Compared to these similar compounds, this compound is unique due to its nitro group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-nitro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWMWVXZMQZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411644 | |
| Record name | 6-nitrochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68043-53-8 | |
| Record name | 6-nitrochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68043-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)



![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)
